methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 1-aminobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-7(4-6)11-5-12(8)10/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGQAODBFZSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Esterification
The synthesis typically begins with 4-fluoro-3-nitrobenzoic acid as the primary precursor. Fisher esterification in methanol converts the carboxylic acid group to a methyl ester, yielding methyl 4-fluoro-3-nitrobenzoate in high yields (95%). This step ensures solubility and reactivity for subsequent substitutions.
Nucleophilic Substitution of Fluorine
The fluorine atom at the 4-position is replaced via nucleophilic aromatic substitution. While methylamine is commonly used to introduce methylamino groups, substituting it with aqueous ammonia or ammonium hydroxide enables the introduction of an amino group, forming methyl 4-amino-3-nitrobenzoate . This step requires careful pH control and prolonged stirring to achieve quantitative yields.
Reduction of Nitro Group
The nitro group at the 3-position is reduced to an amine using zinc metal or catalytic hydrogenation, yielding methyl 3,4-diaminobenzoate . Zinc-mediated reduction in acidic conditions is preferred for scalability, providing yields exceeding 90%.
Cyclization to Benzimidazole Core
Cyclization of the diamine intermediate is achieved using formic acid under microwave irradiation (150°C, 15 minutes), forming the benzimidazole ring. Alternatively, sodium dithionite in dimethyl sulfoxide (DMSO) with aldehydes facilitates cyclization at 90°C. For the target compound, formic acid serves dual roles as a carbonyl source and solvent, directing the amino group to the 1-position of the benzimidazole.
Final Purification
Purification via flash chromatography (12% methanol in dichloromethane) and recrystallization from dimethylformamide (DMF)-hexane mixtures ensures high purity (>98%).
Reaction Optimization and Mechanistic Insights
Role of Microwave Irradiation
Microwave-assisted cyclization significantly reduces reaction times from hours to minutes while improving yields (77% vs. 51% for conventional heating). The rapid heating minimizes side reactions, such as over-oxidation or decomposition.
Regioselectivity in Cyclization
The positioning of the amino group at the 1-position is governed by the electronic effects of the substituents. The electron-donating amino group stabilizes the transition state during cyclization, favoring its incorporation into the imidazole ring.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Formic Acid Cyclization | Formic acid, microwave | 150°C, 15 min | 77 | >95 |
| Sodium Dithionite | Na₂S₂O₄, DMSO | 90°C, 3 h | 85 | 98 |
| LAH Reduction | LAH, THF | 0°C to rt, 6 h | 81 | 99 |
Table 1. Comparison of reaction conditions and outcomes for critical synthesis steps.
Challenges and Mitigation Strategies
Byproduct Formation
Over-reduction of the nitro group or incomplete cyclization can yield 3-amino-4-(methylamino)benzoic acid or open-chain intermediates. These are mitigated by strict temperature control and stoichiometric reagent ratios.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Case Studies
A notable study demonstrated that a derivative of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate exhibited IC50 values in the low nanomolar range against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using standard assays such as MTT and flow cytometry .
Table 1: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 (Colon) | 10.21 | Apoptosis induction |
| Compound B | HepG2 (Liver) | 9.87 | Cell cycle arrest |
| Compound C | MCF-7 (Breast) | 8.45 | Kinase inhibition |
Specificity and Selectivity
This compound has been identified as a selective inhibitor for various kinases, including CK1δ and CK1ε, which are implicated in several diseases such as cancer and neurodegenerative disorders . The development of selective kinase inhibitors is crucial to minimize off-target effects associated with broader-spectrum agents.
Case Studies
Research has highlighted the compound's potential as a lead candidate for developing new therapeutics targeting specific kinases involved in tumorigenesis. For example, one study reported that synthesized derivatives showed significant inhibitory activity against multiple kinases with varying degrees of potency, suggesting their potential utility in targeted cancer therapies .
Table 2: Kinase Inhibition Data
| Compound | Kinase Target | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound D | CK1δ | 0.040 | High |
| Compound E | CK1ε | 0.042 | Moderate |
| Compound F | EGFR | 0.150 | Low |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for its efficacy and safety in clinical applications .
Mechanism of Action
The mechanism of action of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological activity of benzimidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate and key analogs:
Table 1: Substituent-Based Comparison
Key Observations :
- Amino Group vs. In contrast, MBIC and related analogs feature electron-withdrawing fluorine and hydroxyl groups, which stabilize aromatic systems and enhance radical scavenging or tubulin-binding activities .
- Ester Flexibility : The methyl ester at the 5-position is common across derivatives, but ethyl esters (e.g., in ) may alter lipophilicity and bioavailability.
Table 2: Pharmacological Comparison
Key Insights :
- Anticancer Activity: MBIC’s 5-fluoro-2-hydroxyphenyl group is critical for tubulin binding, disrupting microtubule dynamics and inducing apoptosis . The absence of this substituent in the target compound suggests divergent mechanisms, possibly targeting kinases or DNA via the amino group.
- Antioxidant Potential: Hydroxyl-rich analogs (e.g., ) exhibit antioxidant effects, whereas the amino group’s role in redox chemistry remains unexplored but may differ due to its nucleophilic nature.
Biological Activity
Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for various chemical modifications that enhance its biological properties.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . By binding to the active sites of specific enzymes, it can prevent substrate binding and subsequent catalytic activity. This mechanism is crucial in pathways related to cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole compounds can induce apoptosis in cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Compound 1 | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Compound 2 | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity observed |
| Compound 3 | Murine leukemia | 1.6 ± 0.9 | Significant inhibition |
These findings suggest that modifications to the benzimidazole structure can enhance anticancer efficacy, with some derivatives showing IC50 values comparable to established chemotherapeutics like Doxorubicin .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties against various bacterial strains:
| Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| S. aureus (Gram-positive) | 40 | 21 |
| B. subtilis (Gram-positive) | 300 | 12 |
| E. coli (Gram-negative) | 200 | 14 |
| P. aeruginosa (Gram-negative) | 500 | 10 |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Case Studies
In one notable study, researchers synthesized several derivatives of methyl benzimidazole compounds to evaluate their biological activities. The introduction of substituents like the 4-methylpiperidinyl group significantly enhanced antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .
Another investigation focused on the compound's role as a Bruton's tyrosine kinase (BTK) inhibitor, revealing its potential in treating B-cell malignancies. The most potent derivative demonstrated impressive selectivity and robust antitumor efficacy in vivo, highlighting its therapeutic promise .
Q & A
Basic Question: What are the standard synthetic routes for methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization of substituted benzene precursors with nitriles or amines under acidic conditions. For example, 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized via condensation of o-phenylenediamine with aldehydes or carboxylic acids, followed by methylation at the N1 position . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst use : Lewis acids (e.g., ZnCl₂) or iodine improve regioselectivity.
- Temperature control : Reactions often proceed at 80–120°C to balance yield and decomposition risks.
Post-synthetic modifications (e.g., carboxylation) may require protection/deprotection strategies for the amino group .
Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at C5, amino at N1) and confirms purity. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in ¹H NMR .
- Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate the backbone structure .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to oxidation (e.g., amino groups) .
Advanced Question: How do substituents on the benzimidazole core influence bioactivity, and what strategies are used to optimize structure-activity relationships (SAR)?
Methodological Answer:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) at C4/C6 enhance binding to targets like EGFR by increasing electrophilicity . Methyl ester groups at C5 improve solubility but may reduce membrane permeability .
- SAR optimization :
- Scaffold hopping : Replacing the benzo[d] ring with pyridine or thiazole alters π-π stacking interactions .
- Amino group functionalization : Acetylation or alkylation of the N1-amino group modulates toxicity profiles .
Computational docking (e.g., AutoDock Vina) predicts binding affinities to guide synthetic prioritization .
Advanced Question: How can researchers address low yields during the synthesis of this compound derivatives?
Methodological Answer:
Low yields often arise from:
- Side reactions : Competing dimerization or oxidation of the amino group. Mitigation includes using inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Incomplete cyclization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction kinetics compared to conventional heating .
- Purification challenges : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) separates closely related impurities .
Advanced Question: What computational methods are used to predict the pharmacokinetic and toxicity profiles of this compound?
Methodological Answer:
- ADMET prediction : Tools like SwissADME or ProTox-II evaluate:
- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
- CYP450 inhibition : Identifies metabolic stability risks.
- Ames test predictions : Screens for mutagenicity .
- Molecular dynamics (MD) simulations : Assess binding mode stability with targets (e.g., EGFR) over 100-ns trajectories .
Advanced Question: How can contradictory literature data regarding the stability of this compound be resolved?
Methodological Answer:
Contradictions often arise from:
- Storage conditions : Degradation accelerates at >4°C or under humidity. Stability studies using accelerated aging (40°C/75% RH for 30 days) with HPLC monitoring clarify shelf-life claims .
- pH sensitivity : The compound may hydrolyze in acidic/basic conditions. Buffered solutions (pH 6–7) are recommended for biological assays .
- Analytical variability : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) to rule out artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
